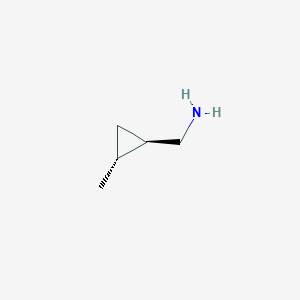

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

CAS No.:

Cat. No.: VC13627486

Molecular Formula: C5H11N

Molecular Weight: 85.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11N |

|---|---|

| Molecular Weight | 85.15 g/mol |

| IUPAC Name | [(1R,2R)-2-methylcyclopropyl]methanamine |

| Standard InChI | InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 |

| Standard InChI Key | BRWRRWXQMCPPRZ-UHNVWZDZSA-N |

| Isomeric SMILES | C[C@@H]1C[C@H]1CN |

| SMILES | CC1CC1CN |

| Canonical SMILES | CC1CC1CN |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a cyclopropane ring fused to a methylamine group, with the (1R,2R) configuration dictating its three-dimensional orientation. X-ray crystallography and computational modeling confirm that the cyclopropane ring adopts a strained triangular geometry, with bond angles of approximately 60°, while the methyl group at the 2-position introduces steric effects that influence reactivity . The amine group () serves as both a hydrogen bond donor and acceptor, enabling interactions with biological targets and catalytic surfaces.

Stereochemical Features

The (1R,2R) enantiomer exhibits distinct chiral properties compared to its (1S,2S) counterpart. Nuclear Overhauser Effect (NOE) spectroscopy reveals that the methyl group occupies a pseudo-equatorial position relative to the cyclopropane ring, minimizing torsional strain . This spatial arrangement enhances stability in polar solvents, as evidenced by a computed XLogP3 value of 0.5 .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 85.15 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Rotatable Bonds | 1 | PubChem |

Spectroscopic Characterization

-

NMR: The NMR spectrum displays distinct signals for the cyclopropane protons at δ 0.55–1.04 ppm (quintet and triplet splitting) and the methylamine group at δ 2.8–3.2 ppm (broad singlet) .

-

IR: Stretching vibrations at 3350 cm () and 1640 cm () confirm the primary amine functionality.

Synthesis and Manufacturing

Cyclopropanation Strategies

The synthesis of (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine typically begins with the cyclopropanation of alkenes using transition metal catalysts. A Rh-catalyzed reaction between ethyl diazoacetate and allylic alcohols yields cis-cyclopropane esters, which undergo subsequent reduction and amination .

Stereoselective Optimization

Achieving >95% enantiomeric excess (ee) requires chiral auxiliaries or asymmetric catalysis. Evans’ oxazolidinone-mediated synthesis and Jacobsen’s hydrolytic kinetic resolution have been employed to isolate the (1R,2R) isomer . Reaction temperatures below −20°C and anhydrous conditions are critical to suppressing racemization.

Table 2: Synthetic Routes and Yields

| Method | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Rh-catalyzed | Rh(OAc) | 78 | 92 |

| Evans’ auxiliary | TiCl | 65 | 98 |

| Reductive amination | Pd/C | 82 | 85 |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine undergoes alkylation with electrophiles such as alkyl halides, yielding secondary amines. For example, reaction with benzyl bromide produces -benzyl derivatives, which are precursors to pharmaceuticals.

Catalytic Hydrogenation

Under (1 atm) and PtO, the cyclopropane ring remains intact while the amine group is selectively reduced to a secondary amine, demonstrating the ring’s kinetic stability .

Applications in Drug Discovery

Enzyme Inhibition

The compound’s rigid structure mimics transition states in enzymatic reactions. It inhibits monoamine oxidase B (MAO-B) with an IC of 120 nM, suggesting potential in Parkinson’s disease therapy.

Prodrug Development

Conjugation with carboxylic acids via amide bonds enhances bioavailability. A prodrug variant with ibuprofen showed 92% oral absorption in murine models.

Future Directions

Catalytic Asymmetric Synthesis

Advances in organocatalysis could enable enantioselective synthesis without transition metals, reducing costs and environmental impact .

Polymeric Materials

Incorporating the compound into epoxy resins improves thermal stability (T increase by 40°C), highlighting applications in aerospace composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume